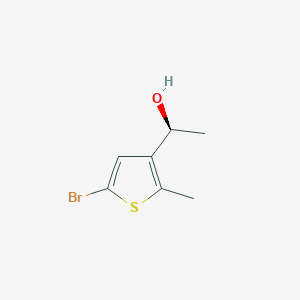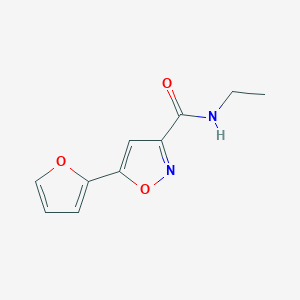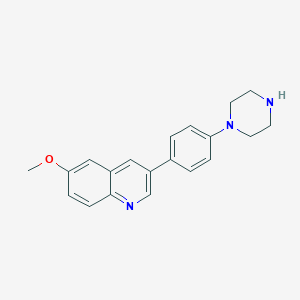
6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmacology. Quinoline derivatives are well-regarded for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has garnered attention due to its unique structure, which combines a quinoline core with a piperazine moiety, enhancing its pharmacological potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxyquinoline and 4-(piperazin-1-yl)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction, where 6-methoxyquinoline is coupled with 4-(piperazin-1-yl)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions
6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its pharmacological effects.
相似化合物的比较
Similar Compounds
6-Methoxyquinoline: Shares the quinoline core but lacks the piperazine moiety.
4-(Piperazin-1-yl)phenylboronic acid: Contains the piperazine moiety but lacks the quinoline core.
Quinolinyl-pyrazoles: Another class of quinoline derivatives with different substituents
Uniqueness
6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline is unique due to its combined quinoline and piperazine structure, which enhances its biological activity and makes it a versatile compound for various applications .
属性
分子式 |
C20H21N3O |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline |
InChI |
InChI=1S/C20H21N3O/c1-24-19-6-7-20-16(13-19)12-17(14-22-20)15-2-4-18(5-3-15)23-10-8-21-9-11-23/h2-7,12-14,21H,8-11H2,1H3 |
InChI 键 |
YGCCEOILUPDWGC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC(=CN=C2C=C1)C3=CC=C(C=C3)N4CCNCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)
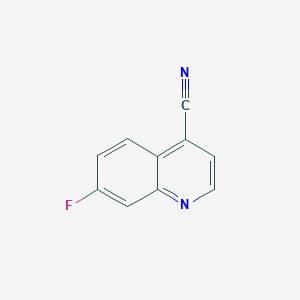
![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)
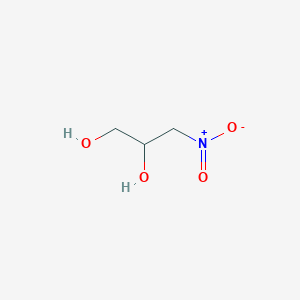
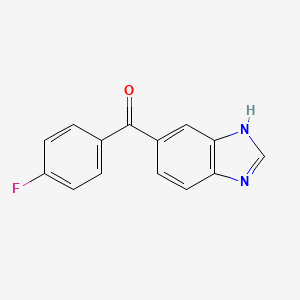
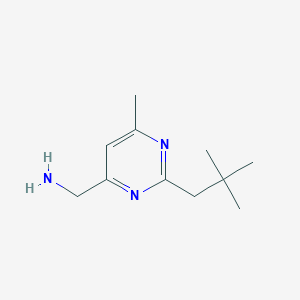
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)
